molecular formula C13H19N3OS B2857373 3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2196218-03-6

3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2857373
CAS No.: 2196218-03-6
M. Wt: 265.38
InChI Key: QTADJOTVWKLHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane, which falls under the broader category of azabicyclo compounds, has been a subject of interest in various synthetic and structural studies. For instance, Singh et al. (2007) outlined the efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid, emphasizing the process of amide activation and the reduction and cyclization of a nitroenamine intermediate. This study contributes to understanding the synthetic routes for related compounds (Singh et al., 2007).

Similarly, Kesler (1980) conducted a study on the Diels-Alder reaction of 2-chloro-2-nitrosopropane with 1,3-cyclohexadiene, resulting in compounds like 3-(2-Chloropropyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene. This research adds to the knowledge of the structural diversity and potential chemical reactions involving azabicyclo compounds (Kesler, 1980).

Potential Therapeutic Applications

In the realm of pharmacology, certain azabicyclo compounds have been explored for their therapeutic potential. For example, Rasmussen et al. (2000) investigated (5R,6R)-6-(3-Propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane (PTAC) for its effects on muscarinic receptors. PTAC displayed high affinity for central muscarinic receptors with a partial agonist mode of action, suggesting its potential in the medical treatment of cocaine abuse (Rasmussen et al., 2000).

Immunomodulatory Properties

The immunomodulatory properties of certain azabicyclo compounds have also been a subject of research. Refouvelet et al. (1994) synthesized a series of compounds including 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes, which showed activity in lymphocyte mitogen tests, indicating potential as immunomodulatory agents (Refouvelet et al., 1994).

Properties

IUPAC Name

2-cyclopropyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-16-9-4-5-10(16)7-11(6-9)17-13-15-14-12(18-13)8-2-3-8/h8-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTADJOTVWKLHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.